2-(Methyl(pyrrolidin-1-yl)amino)acetic acid
Beschreibung
2-(Methyl(pyrrolidin-1-yl)amino)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Eigenschaften
CAS-Nummer |
161975-85-5 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.201 |
IUPAC-Name |
2-[methyl(pyrrolidin-1-yl)amino]acetic acid |
InChI |
InChI=1S/C7H14N2O2/c1-8(6-7(10)11)9-4-2-3-5-9/h2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
XEVAOKIHARBRAN-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)N1CCCC1 |
Synonyme |
Glycine, N-methyl-N-1-pyrrolidinyl- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyrrolidin-1-yl)amino)acetic acid typically involves the reaction of pyrrolidine with methylamine and glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methylamine hydrochloride, pyrrolidine, and glycine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reagents but optimized for higher yields and purity. The process may involve additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methyl(pyrrolidin-1-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amino acids.
Wissenschaftliche Forschungsanwendungen
2-(Methyl(pyrrolidin-1-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methyl(pyrrolidin-1-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine-2-carboxylic acid
- N-Methylglycine
- Pyrrolidine-2-one
Uniqueness
2-(Methyl(pyrrolidin-1-yl)amino)acetic acid is unique due to its specific structure, which combines the properties of pyrrolidine and glycine derivatives. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
